molecular formula C7H5ClFIO B059605 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene CAS No. 153122-59-9

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B059605
CAS No.: 153122-59-9
M. Wt: 286.47 g/mol
InChI Key: IEUUOGFNHFWKBY-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to the benzene ring

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve electrophilic aromatic substitution reactions . In these reactions, the compound could act as an electrophile, interacting with nucleophilic sites on its targets. This interaction could lead to changes in the target’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the introduction of the methoxy group onto the benzene ring, followed by the sequential introduction of the halogen atoms (chlorine, fluorine, and iodine) under controlled conditions. Common reagents used in these reactions include halogenating agents such as N-chlorosuccinimide, N-fluorobenzenesulfonimide, and iodine monochloride.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms to yield dehalogenated products.

    Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.

Major Products:

    Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene can be compared with other halogenated benzene derivatives, such as:

    1-Fluoro-4-iodo-2-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Chloro-4-fluoro-2-iodo-5-methoxybenzene: Similar structure but with different positions of the substituents, affecting its chemical properties.

    1-Bromo-4-fluoro-2-iodo-5-methoxybenzene:

The uniqueness of this compound lies in its specific combination of halogen atoms and the methoxy group, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-chloro-5-fluoro-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUOGFNHFWKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627063
Record name 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153122-59-9
Record name 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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